(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol
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Overview
Description
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.
Attachment of the 6-Aminopurin-9-yl Group: The adenine derivative is attached to the cyclopentane ring through a glycosylation reaction, which typically requires the use of a glycosyl donor and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethyl group to an ethyl group.
Substitution: The amino group on the purine ring can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acid Catalysts: Such as hydrochloric acid or sulfuric acid for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids.
Reduction: Can result in the formation of simpler alkyl derivatives.
Substitution: Can produce various substituted purine derivatives.
Scientific Research Applications
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of (1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Intercalate into DNA: Disrupting the normal structure and function of nucleic acids.
Modulate Signaling Pathways: Affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Deoxyadenosine: A derivative of adenosine lacking the 2’-hydroxyl group.
N6-Methyladenosine: A methylated form of adenosine with distinct biological functions.
Uniqueness
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group and specific stereochemistry differentiate it from other nucleosides, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
118237-79-9 |
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Molecular Formula |
C12H17N5O3 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
(1R,2R,3R,5R)-3-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H17N5O3/c13-11-8-12(15-4-14-11)17(5-16-8)7-3-6(1-2-18)9(19)10(7)20/h4-7,9-10,18-20H,1-3H2,(H2,13,14,15)/t6-,7+,9+,10+/m0/s1 |
InChI Key |
CEIKVFVUUZTZPJ-MVHNUAHISA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CCO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CCO |
Origin of Product |
United States |
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